Silver perrhenate, 99% (99.995-Re)

Descripción general

Descripción

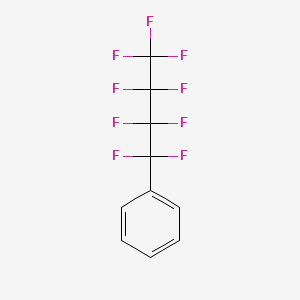

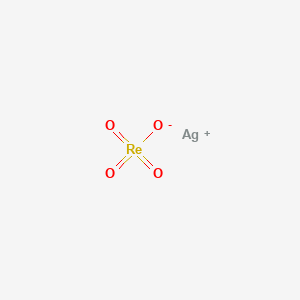

Silver perrhenate is a chemical compound with the formula AgReO₄. It is isostructural with the mineral scheelite (CaWO₄) and is known for its unique properties and applications in various fields . The compound is composed of silver and perrhenate ions, and it exhibits interesting chemical and physical characteristics.

Mecanismo De Acción

Target of Action

Silver(I) perrhenate primarily targets the ubiquitin-proteasome system (UPS) . The UPS is a crucial system in cells that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .

Mode of Action

Silver(I) perrhenate interacts with its targets through the formation of AgTU complexes . These complexes deliver Ag+ ions to cancer cells and tumor xenografts to elicit inhibitory potency . Specifically, Ag+ ions are released from AgTU in the cellular environment, directly target the 19S proteasome regulatory complex , and may oxidize its cysteine residues . This action inhibits proteasomal activity and leads to the accumulation of ubiquitinated proteins .

Biochemical Pathways

The primary biochemical pathway affected by Silver(I) perrhenate is the ubiquitin-proteasome system (UPS) . Disruption of this system leads to impaired protein homeostasis . After AgTU treatment, proteasome subunits are massively ubiquitinated and aberrantly aggregated .

Pharmacokinetics

It’s known that the compound forms complexes that can deliver ag+ ions to cells . More research is needed to fully understand the ADME properties of Silver(I) perrhenate.

Result of Action

The result of Silver(I) perrhenate’s action is the disruption of protein homeostasis, leading to the paraptotic death of cancer cells . Paraptosis is a type of programmed cell death, different from apoptosis, characterized by cytoplasmic vacuolation .

Action Environment

The action of Silver(I) perrhenate can be influenced by various environmental factors. For instance, the formation of AgTU complexes is a crucial step in the compound’s mechanism of action . The efficiency of this process can be affected by the presence of other ions or molecules in the environment.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Silver perrhenate can be synthesized through the reaction of silver nitrate with perrhenic acid. The reaction typically occurs in an aqueous solution, and the resulting silver perrhenate precipitates out of the solution. The reaction can be represented as follows: [ \text{AgNO}_3 + \text{HReO}_4 \rightarrow \text{AgReO}_4 + \text{HNO}_3 ]

Industrial Production Methods: Industrial production of silver perrhenate involves the use of high-purity reagents and controlled reaction conditions to ensure the desired purity levels. The process may include steps such as crystallization, purification, and drying to obtain high-purity silver perrhenate .

Análisis De Reacciones Químicas

Types of Reactions: Silver perrhenate undergoes various types of chemical reactions, including:

Oxidation: Silver perrhenate can participate in oxidation reactions, where it acts as an oxidizing agent.

Reduction: The compound can be reduced to form silver and rhenium-containing products.

Substitution: Silver perrhenate can undergo substitution reactions with other compounds, leading to the formation of new products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.

Substitution: Reagents like trimethylsilyl chloride can be used for substitution reactions.

Major Products Formed:

Oxidation: Products may include higher oxidation state compounds of rhenium.

Reduction: Products include elemental silver and rhenium oxides.

Substitution: Products include silyl esters such as (CH₃)₃SiOReO₃.

Aplicaciones Científicas De Investigación

Silver perrhenate has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions and as a precursor for other rhenium compounds.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its use in radiopharmaceuticals and diagnostic imaging.

Industry: Used as a lubricating additive in high-temperature applications due to its excellent tribological properties

Comparación Con Compuestos Similares

Silver perrhenate can be compared with other similar compounds such as:

- Silver permanganate (AgMnO₄)

- Silver pertechnetate (AgTcO₄)

- Silver perchlorate (AgClO₄)

Uniqueness:

- Silver perrhenate has a unique combination of properties, including high thermal stability and excellent lubricating performance at elevated temperatures.

- Silver permanganate and silver pertechnetate are more prone to redox reactions compared to silver perrhenate .

- Silver perchlorate is highly soluble in water and benzene, whereas silver perrhenate has low solubility in these solvents .

These characteristics make silver perrhenate a valuable compound for specific applications where stability and performance at high temperatures are crucial.

Propiedades

IUPAC Name |

silver;oxido(trioxo)rhenium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.4O.Re/q+1;;;;-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRISYOCHUNKJAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Re](=O)(=O)=O.[Ag+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgO4Re | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228461 | |

| Record name | Silver perrhenate (AgReO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7784-00-1, 20654-56-2 | |

| Record name | Rhenium silver tetraoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver perrhenate (AgReO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhenium silver tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silver(I) perrhenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97%](/img/structure/B6317042.png)

![Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B6317112.png)